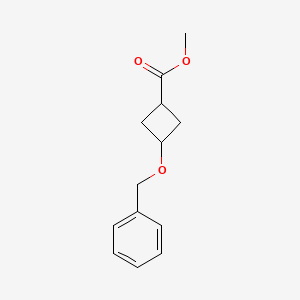

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Vue d'ensemble

Description

Methyl 3-(benzyloxy)cyclobutanecarboxylate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . It is a cyclobutane derivative featuring a benzyloxy group and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate typically involves the following steps :

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including distillation and recrystallization to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutane derivatives.

Applications De Recherche Scientifique

Methyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research :

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in drug development.

Material Science: Utilized in the preparation of novel materials with unique properties.

Mécanisme D'action

The mechanism of action of Methyl 3-(benzyloxy)cyclobutanecarboxylate involves its reactivity due to the strained cyclobutane ring and the presence of functional groups. The benzyloxy group can participate in various nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis and reduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(phenylmethoxy)cyclobutanecarboxylate

- Methyl 3-(benzyloxy)cyclobutane-1-carboxylate

- 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester

Uniqueness

Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its specific combination of a cyclobutane ring, a benzyloxy group, and a methyl ester.

Activité Biologique

Methyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound that has garnered interest due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.26 g/mol. The compound features a cyclobutane ring, a benzyloxymethyl group, and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The structural rigidity provided by the cyclobutane ring enhances its binding affinity to enzymes and receptors. The benzyloxymethyl group increases the compound's lipophilicity, potentially facilitating membrane permeability and interaction with hydrophobic sites on proteins. Additionally, the carboxylic acid group can participate in hydrogen bonding, further influencing its biological effects.

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Investigations into the anticancer potential of this compound reveal that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Insecticidal Activity : Given the increasing resistance to conventional insecticides, this compound is being explored for its larvicidal effects against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus .

Table 1: Summary of Biological Activities

Case Study: Insecticidal Efficacy

A study evaluating the larvicidal activity of this compound against Aedes aegypti demonstrated significant efficacy. The compound exhibited an LC50 value indicating effective mortality at low concentrations. These findings highlight its potential as an alternative to traditional insecticides .

Propriétés

IUPAC Name |

methyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCRJLYEZUUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965355, DTXSID101218003 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-93-7, 84182-50-3 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.